(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that features a thiazole ring, an imidazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and imidazole intermediates, followed by their coupling with the pyrrolidine moiety.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves coupling the synthesized thiazole and imidazole intermediates with a pyrrolidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and imidazole rings, leading to the formation of sulfoxides and N-oxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug discovery programs targeting diseases such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its heterocyclic rings and functional groups.
Mechanism of Action
The mechanism by which (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole and imidazole rings can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-methylthiazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- (2,4-dimethylthiazol-5-yl)(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and ring systems. This combination provides a unique set of chemical and biological properties that can be exploited for various applications. Compared to similar compounds, it may offer enhanced binding affinity, stability, or reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-17(24-13(3)19-11)18(23)21-9-8-14(10-21)22-12(2)20-15-6-4-5-7-16(15)22/h4-7,14H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRKQGEWRDJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.